molecular formula C17H15Br2N3OS B11993799 3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide

3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide

Cat. No.: B11993799
M. Wt: 469.2 g/mol
InChI Key: GZFIRKVKOKDASD-UHFFFAOYSA-N
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Description

3-bromo-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a thiazole ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide typically involves multiple steps. One common method includes the reaction of 3-bromobenzohydrazide with 4-(4-methylphenyl)-1,3-thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-bromo-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[1-(4-methylphenyl)ethylidene]benzohydrazide
  • 3-bromo-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide
  • 4-bromo-N’-[(E)-(3-methylphenyl)methylene]benzohydrazide

Uniqueness

What sets 3-bromo-N’-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide apart is its unique combination of a bromine atom, a thiazole ring, and a benzohydrazide moiety. This unique structure imparts specific chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C17H15Br2N3OS

Molecular Weight

469.2 g/mol

IUPAC Name

3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide;hydrobromide

InChI

InChI=1S/C17H14BrN3OS.BrH/c1-11-5-7-12(8-6-11)15-10-23-17(19-15)21-20-16(22)13-3-2-4-14(18)9-13;/h2-10H,1H3,(H,19,21)(H,20,22);1H

InChI Key

GZFIRKVKOKDASD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC(=CC=C3)Br.Br

Origin of Product

United States

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